molecular formula C6H13O5P B559586 2-(Diethoxyphosphoryl)acetic acid CAS No. 3095-95-2

2-(Diethoxyphosphoryl)acetic acid

Cat. No. B559586
CAS RN: 3095-95-2
M. Wt: 196.14 g/mol
InChI Key: DVQMPWOLBFKUMM-UHFFFAOYSA-N
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Patent
US07902226B2

Procedure details

Ethyl diethylphosphonoacetate (100 g, 446 mmol) was dissolved in ethanol (275 ml), and after adding dropwise a 2 mol/l aqueous sodium hydroxide solution (275 ml, 550 mmol) while stirring and cooling with ice, it was stirred at room temperature for 1 hour. The reaction solution was then concentrated under a reduced pressure, and the concentrate was made acidic by concentrated hydrochloric acid while cooling with ice. Extractions into ethyl acetate (200 ml×4), chloroform (100 ml×2) and 5% methanol/chloroform (250 ml×2) were then performed. The combined organic layers were then dried over anhydrous sodium sulfate, and after filtering, the filtrate was concentrated under a reduced pressure. 89 g (quantitative) of the title compound was thereby obtained as a colorless, oily substance.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([CH2:9][C:10]([O:12]CC)=[O:11])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[OH-].[Na+]>C(O)C>[CH2:7]([O:6][P:4]([CH2:9][C:10]([OH:12])=[O:11])([O:3][CH2:1][CH3:2])=[O:5])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
275 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
275 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with ice, it
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated under a reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
Extractions into ethyl acetate (200 ml×4), chloroform (100 ml×2) and 5% methanol/chloroform (250 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
after filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.